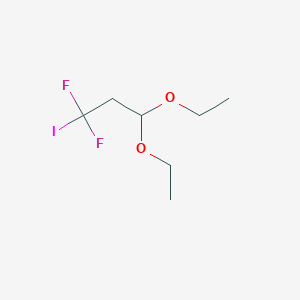
3,3-Diethoxy-1,1-difluoro-1-iodopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-1,1-difluoro-1-iodopropane is an organic compound with the molecular formula C7H13F2IO2 It is characterized by the presence of ethoxy, difluoro, and iodo functional groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1,1-difluoro-1-iodopropane typically involves the reaction of 3,3-Diethoxypropane with a fluorinating agent and an iodinating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-1,1-difluoro-1-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The difluoro groups can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include partially or fully reduced derivatives.
Scientific Research Applications
3,3-Diethoxy-1,1-difluoro-1-iodopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1,1-difluoro-1-iodopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxy-1,1-difluoropropane: Lacks the iodine atom, leading to different reactivity and applications.
3,3-Diethoxy-1-fluoro-1-iodopropane: Contains only one fluorine atom, affecting its chemical properties.
3,3-Diethoxy-1,1-diiodopropane: Contains two iodine atoms, resulting in different reactivity patterns.
Uniqueness
3,3-Diethoxy-1,1-difluoro-1-iodopropane is unique due to the combination of ethoxy, difluoro, and iodo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
405116-44-1 |
|---|---|
Molecular Formula |
C7H13F2IO2 |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
3,3-diethoxy-1,1-difluoro-1-iodopropane |
InChI |
InChI=1S/C7H13F2IO2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 |
InChI Key |
HVYPKFGQMJKJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(F)(F)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















